The synthesis of N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide involves several key steps.
The molecular structure of N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide can be represented by its chemical formula .
N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide undergoes various chemical reactions typical for amides and thiazoles.
The mechanism of action for N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide is primarily studied in the context of its biological activity.
Understanding the physical and chemical properties of N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide is crucial for its application in scientific research.
N-(4-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)phenyl)acetamide has several scientific uses:
While neuropeptides rarely receive formal IUPAC names due to their macromolecular nature, 117680-39-4 can be systematically described as a linear hexatriacontapeptide with the specific sequence: H-Ile-Ser-Ile-Asn-Gln-Asp-Leu-Lys-Ala-Ile-Thr-Asp-Met-Leu-Leu-Thr-Glu-Gln-Ile-Arg-Glu-Arg-Gln-Arg-Tyr-Leu-Ala-Asp-Leu-Arg-Gln-Arg-Leu-Leu-Glu-Lys-NH₂. Its primary structure comprises 36 amino acid residues with a C-terminal amidation, a common post-translational modification in bioactive peptides that enhances stability and receptor interaction. The molecular formula is C₁₉₀H₃₂₉N₅₉O₅₇S, reflecting the inclusion of one sulfur atom from methionine. With a monoisotopic molecular weight of 4384.13 Da (theoretical average: 4384.20 Da), ELH falls within the mid-range molecular weight spectrum for neuropeptides [1] [3] [8].
Structurally, ELH exhibits characteristics of amphipathic peptides, with a predicted isoelectric point of 9.7 (experimentally observed pI 9.0–9.3) indicating strong basicity attributable to its six arginine and three lysine residues. Microsequence analysis confirms the absence of disulfide bridges, classifying it as a non-cyclic peptide. Secondary structure predictions suggest significant α-helical content, particularly in segments spanning residues 10–25, which may facilitate membrane interaction and receptor binding. The discrepancy between calculated and observed isoelectric points suggests potential post-translational modifications beyond C-terminal amidation, though their exact nature remains uncharacterized [1].
The CAS Registry Number 117680-39-4 provides the definitive universal identifier for this specific peptide entity, distinguishing it from related but non-identical peptides in the ELH precursor family. This identifier is critical for unambiguous substance tracking across scientific databases, regulatory documents, and commercial catalogs. The compound is cataloged under several synonyms reflecting its biological origin and function:
Table 1: Standard Identifiers and Synonyms for 117680-39-4
Identifier Type | Designation |
---|---|
CAS Registry Number | 117680-39-4 |
Common Synonyms | Aplysia Egg-Laying Hormone; ELH; Egg-Laying Hormone (Aplysia); Neurosecretory Peptide (bag cell-derived) |
Sequence-Based Names | H-Ile-Ser-Ile-Asn-Gln-Asp-Leu-Lys-Ala-Ile-Thr-Asp-Met-Leu-Leu-Thr-Glu-Gln-Ile-Arg-Glu-Arg-Gln-Arg-Tyr-Leu-Ala-Asp-Leu-Arg-Gln-Arg-Leu-Leu-Glu-Lys-NH₂ |
One-Letter Code | ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH₂ |
Commercial Catalog Numbers | VC0549983 (Vulcanchem); ELH-001A (CPC Scientific); HY-P1833 (MedchemExpress) |
This identifier ecosystem enables precise substance linking across analytical, biological, and commercial contexts. Regulatory agencies utilize CAS RNs for unambiguous substance identification in research documentation, while commercial suppliers employ them to ensure product authenticity [1] [3] [6].
The isolation and characterization of 117680-39-4 represent landmark achievements in invertebrate neuroendocrinology. Prior to its purification, physiological studies had established that electrical afterdischarge in bag cell neurons invariably preceded egg-laying behavior in Aplysia, suggesting neurosecretory involvement. The breakthrough came in the late 1970s and early 1980s when multiple research groups independently isolated the bioactive principle:
Initial Isolation (1980s): Researchers developed a two-step purification protocol from Aplysia californica and A. brasiliana bag cell clusters. Homogenates underwent cation-exchange chromatography on SP C25 (Sephadex), followed by gel filtration on Bio-Gel P-6. This process achieved 100-fold enrichment with 36% recovery of biologically active ELH, as confirmed by microsequence analysis and radiolabeled tracer studies [(³⁵S]methionine or [³H]leucine) [1].
Sequence Determination (1983): Scheller and colleagues definitively established the 36-amino acid sequence through microsequencing and acid hydrolysis-based amino acid composition analysis. Their seminal work, published in Cell, revealed ELH’s derivation from a larger precursor protein (aa 206–241) and confirmed its C-terminal amidation. This sequence showed no significant homology with known vertebrate neuropeptides, highlighting its evolutionary novelty [3] [8].
Functional Correlation (Mid-1980s): Critical studies demonstrated that bioactive material released from afterdischarging bag cell neurons co-migrated with purified ELH on P-6 gel filtration and isoelectric focusing gels. This confirmed that the isolated compound (117680-39-4) was indeed the physiologically secreted neurohormone responsible for egg-laying induction. Bioactivity testing established an exceptionally low effective dose, with 2.5 nmol consistently inducing egg-laying at 20°C [1] [4].
Table 2: Key Milestones in ELH Research
Year | Milestone | Significance |
---|---|---|
Early 1980s | Development of two-step purification protocol (SP C25 + Bio-Gel P-6) | Enabled isolation of homogenous, biologically active ELH from bag cell clusters |
1983 | Complete amino acid sequencing (Scheller et al.) | Established primary structure and confirmed C-terminal amidation; revealed evolutionary novelty |
1984–1985 | Physiological secretion studies | Demonstrated identity between purified and secreted ELH; confirmed bioactivity at 2.5 nmol |
Ongoing | Commercial peptide synthesis | Provides research-grade ELH for neurophysiological studies (e.g., CPC Scientific, MedchemExpress) |
While 117680-39-4 lacks direct industrial applications due to its species-specific activity, its academic impact spans multiple disciplines:
Neuroethology Model: ELH provides one of neuroscience’s clearest examples linking discrete neuronal discharge (bag cell afterdischarge), peptide release, and complex behavior (egg laying). This paradigm facilitates studies on neuropeptide regulation of innate behaviors [1] [8].
Neuropeptide Processing Paradigm: Research on ELH biosynthesis revealed its derivation from a larger polyprotein precursor that generates multiple bioactive peptides. This contributed fundamentally to understanding prohormone convertase mechanisms and cell-specific peptide processing [1].
Electrophysiology Tool: The peptide’s ability to induce voltage-dependent slow inward sodium currents in identified motoneurons makes it a valuable probe for studying neuromodulation of ionic conductances. This effect is observable at nanomolar concentrations in vitro [1] [4].
Comparative Endocrinology: ELH’s lack of sequence similarity to vertebrate neuropeptides (established via rigorous sequence alignment studies) provides insights into the convergent evolution of neuroendocrine signaling systems. This positions it as an archetype for studying molecular diversity in reproductive neuropeptides [1].
Commercially, 117680-39-4 is available as a research-grade synthetic peptide (typically as trifluoroacetate salt) from specialized suppliers including CPC Scientific and MedchemExpress. It is marketed exclusively for in vitro studies targeting neuropeptide signaling, reproductive physiology, and comparative neuroendocrinology, with strict exclusion of human or veterinary applications [2] [3] [4]. Current research leverages synthetic ELH to explore neuropeptide-receptor interactions, evolutionary conservation of signaling mechanisms, and the molecular basis of peptide-induced behavioral programs.
Table 3: Commercial Research Specifications for 117680-39-4
Parameter | Specification | Source |
---|---|---|
Molecular Formula | C₁₉₀H₃₂₉N₅₉O₅₇S | [1] [3] [8] |
Molecular Weight | 4384.13–4384.20 Da | [1] [3] |
Storage Conditions | –20 ± 5°C (desiccated, dark) | [3] [4] |
Purity | >95% (HPLC verified) | [3] [4] |
Primary Research Applications | Neuropeptide signaling, Reproductive physiology, Electrophysiology studies | [1] [2] [4] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1